1-(6-Nitropyridin-3-yl)piperazine chemical properties
1-(6-Nitropyridin-3-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(6-Nitropyridin-3-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document synthesizes its core chemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its applications as a strategic intermediate in the synthesis of targeted therapeutics.
1-(6-Nitropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.[1] This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.[2][3]
The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.[4]
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-nitropyridin-3-yl)piperazine | [5] |
| CAS Number | 775288-71-6 | [1][4][5][6] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][4][5] |
| Molecular Weight | 208.22 g/mol | [1][4][5] |
| Physical Form | Solid | [7] |
| Appearance | Yellow Solid | [4][6] |
| Solubility | Soluble in Chloroform, Methanol | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7][8] |
| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [7] |
| InChI Key | UBCDLQPOKISIDX-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The primary and most efficient route for synthesizing 1-(6-Nitropyridin-3-yl)piperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.
The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[1][4][6]
Synthetic Workflow and Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.
Caption: General workflow for the synthesis of 1-(6-nitropyridin-3-yl)piperazine.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Field-Proven Experimental Protocol
This protocol is a synthesized example based on established methodologies.[4][6]
Objective: To synthesize 1-(6-nitropyridin-3-yl)piperazine from 5-bromo-2-nitropyridine and piperazine.
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.
-
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.
-
-
Heating: Heat the mixture to reflux for 8-12 hours.
-
Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel.
-
Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.[4][6]
-
Spectroscopic Characterization
The identity and purity of 1-(6-Nitropyridin-3-yl)piperazine are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.[4][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)
-
δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)
-
δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)
-
δ 3.64 (t, 4H, Piperazine-H)
-
δ 3.32 (t, 4H, Piperazine-H)
-
Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[9]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
High-Resolution Mass Spectrometry (HRMS-ESI):
Reactivity and Derivatization Potential
1-(6-Nitropyridin-3-yl)piperazine is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents.[1] This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.
-
Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.
Caption: Key derivatization pathways for 1-(6-nitropyridin-3-yl)piperazine.
Applications in Medicinal Chemistry and Drug Discovery
The primary significance of 1-(6-Nitropyridin-3-yl)piperazine lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.[1][6]
-
CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.[1]
-
Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.[3][10]
Safety and Handling
As a nitroaromatic compound, 1-(6-Nitropyridin-3-yl)piperazine requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11][12]
| Hazard Type | GHS Information |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][13] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem. (URL: [Link])
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
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Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])
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1-(6-Nitropyridin-3-Yl)Piperazine - Protheragen. (URL: [Link])
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (URL: [Link])
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Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: [Link])
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])
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Applications of piperazine scaffold in drug design - ResearchGate. (URL: [Link])
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Synthesis and Functionalization of 3-Nitropyridines. (URL: [Link])
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The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])
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